
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide, also known as PTZ-343, is a compound that has been studied for its potential therapeutic applications in various scientific research fields. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, this compound has been shown to enhance the release of acetylcholine by activating the M1 muscarinic receptor. In oncology, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In immunology, this compound has been shown to modulate the activity of immune cells by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In neuroscience, this compound has been shown to enhance cognitive function and memory formation in animal models. In oncology, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, this compound has been shown to modulate the activity of immune cells and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for specific targets. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide, including:
1. Investigating the potential therapeutic applications of this compound in other scientific research fields, such as cardiovascular disease and diabetes.
2. Developing new synthesis methods for this compound that improve its solubility and reduce its toxicity.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
4. Identifying new targets for this compound and studying their biological functions.
5. Developing new derivatives of this compound with improved potency and selectivity for specific targets.
Synthesemethoden
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with cyclobutanecarboxylic acid chloride. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to enhance the release of acetylcholine, a neurotransmitter that is involved in learning and memory processes. In oncology, this compound has been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells. In immunology, this compound has been shown to modulate the activity of immune cells, such as T cells and macrophages.
Eigenschaften
IUPAC Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-4-8-12-13-10(15-8)11-9(14)7-5-3-6-7/h7H,2-6H2,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDXLOMDBGMLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)
![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)
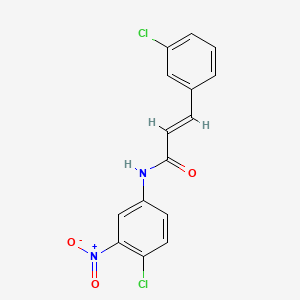
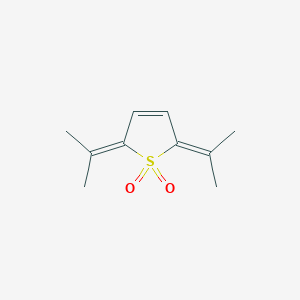
![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)

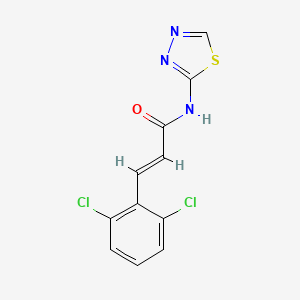
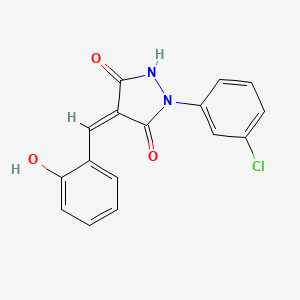
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)
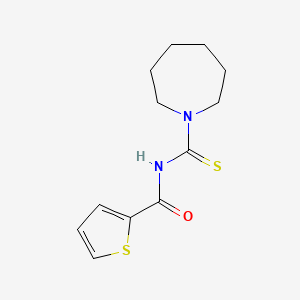

![1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5701213.png)
![1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5701215.png)
